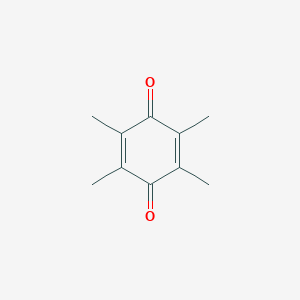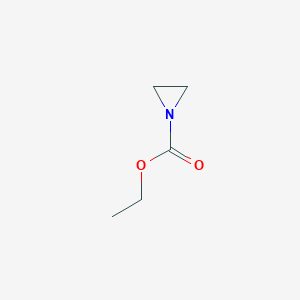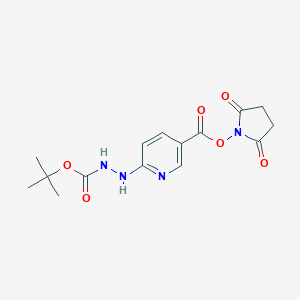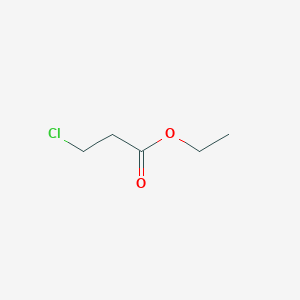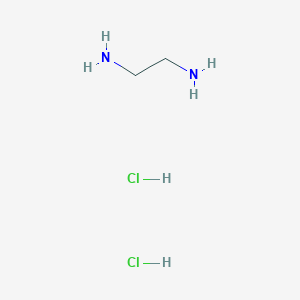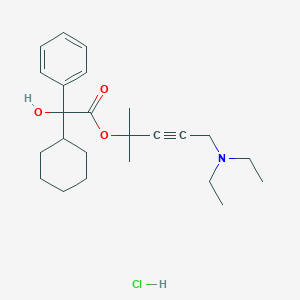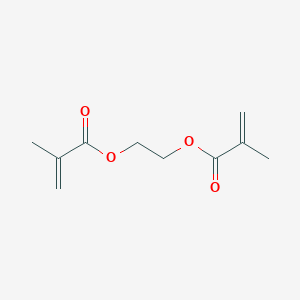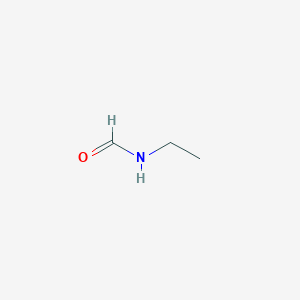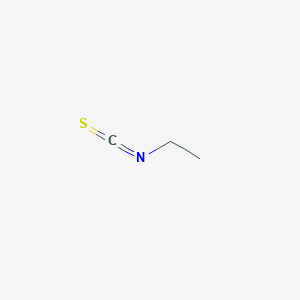
戊二腈
描述
Biocatalytic Desymmetrization of Glutaronitrile
The study presented in paper explores the desymmetrization of prochiral 3-substituted glutaronitriles to access optically active compounds such as (S)-Pregabalin and (R)-Baclofen. The process utilizes nitrilases from various sources to catalyze the hydrolysis of the substrates, resulting in high enantiomeric excesses. This enzymatic approach is superior to traditional chemical hydrolysis and demonstrates the influence of the 3-substituent on enzyme activity and stereoselectivity. The successful preparation of (S)-2a and (S)-2b with high yields and enantiomeric excesses using biocatalysts is a significant advancement in the synthesis of β-substituted γ-amino acids, which are important in pharmaceuticals.
Structural Analysis of Glutaronitrile Salts
Paper delves into the structural analysis of hydrogen halide salts of glutaronitrile using NMR analysis. The study identifies the salts as 2,2-dihalo-6-amino-2,3,4,5-tetrahydropyridinium halides and outlines a method for converting these materials into 2-amino-6-halo-3,4-dihydropyridines. These compounds represent a novel and reactive class of functionally substituted dihydropyridines. The research extends to other substituted glutaronitriles, providing proof of their structures and expanding the understanding of these compounds' chemical behavior.
Rotational Spectroscopy of Glutaronitrile
In paper , the rotational spectrum of glutaronitrile is measured to support its potential detection in the interstellar medium (ISM). Despite the prevalence of nitriles in the ISM, dinitriles have been scarcely detected, partly due to a lack of laboratory data. The study presents the measurement of 111 rotational transitions of glutaronitrile and determines various rotational constants. However, the search for glutaronitrile in molecular clouds did not yield a detection, and upper limits for its column densities were established.
Glutaronitrile in Li-ion Batteries
The evaluation of glutaronitrile as a co-solvent in electrolyte mixtures for Li-ion batteries is the focus of paper . The study finds that glutaronitrile-based electrolytes exhibit high ionic conductivities, low viscosities, and improved aluminum corrosion resistance. The electrochemical stability of these electrolytes is tested, and the performance of Li-ion batteries using these electrolytes is assessed, showing good discharge capacities and low capacity fade over cycles.
Detection of Methyldibromo Glutaronitrile in Cosmetics
Paper presents a gas chromatography-mass spectrometry method for detecting methyldibromo glutaronitrile (MDBGN) in cosmetic products. MDBGN, a prohibited preservative due to its allergenic properties, is analyzed in various cosmetics, demonstrating the method's effectiveness in identifying illegal additions of this compound.
Chemical Reactions of Glutaronitrile in Polymers
The chemical transformation of nitrile groups in polyacrylonitrile and related polymers is studied in paper . The reaction with asymmetrical diamines leads to the formation of dialkylaminoalkylacrylamide groups. Glutaronitrile serves as a model compound to understand this transformation, which is characterized by spectroscopic and rheological methods.
Toughening of Epoxy Systems with Glutaronitrile
Paper investigates the use of glutaronitrile as a chain extender to enhance the toughness of cured DGEBA/MDA epoxy systems. The addition of glutaronitrile affects the cure kinetics, increasing the activation energy and decreasing the cure rate. The study measures the impact strength, glass transition temperature, and heat deformation temperature, noting improvements in toughness with the addition of glutaronitrile.
Complexes of Niobium(V) and Tantalum(V) with Glutaronitrile
Complexes of niobium(V) and tantalum(V) halides with glutaronitrile are synthesized and characterized in paper . The study identifies two types of complexes and uses conductivity and spectrophotometric studies to determine the coordination site and rotational isomers of the ligand molecules. The findings suggest that glutaronitrile assumes different conformations in the complexes, providing insight into the coordination chemistry of these metal halides with dinitriles.
科学研究应用
1. 聚合物改性
戊二腈已被用于增强聚合物的韧性。具体而言,它已被应用作DGEBA/MDA系统中的链延长剂。添加戊二腈被发现可以增加冲击强度,同时略微提高活化能并降低固化速率,因为它干扰了环氧和胺基团之间的反应。然而,这也导致玻璃化转变温度和热变形温度(Lee, Shim, & Kim, 1996)的降低。
2. 锂离子电池电解液开发
戊二腈已被评估为高能量/功率锂离子电池电解液混合物中的共溶剂。它有助于高离子导电性和低粘度,增强了电池的电化学稳定性。它与碳酸乙烯酯的混合物显示出改善的铝腐蚀抗性和石墨阳极稳定性,表明其在先进电池技术中的潜力(Abu-Lebdeh & Davidson, 2009)。
3. 有机合成和功能材料
戊二腈及其衍生物已广泛用于合成功能材料,包括具有生物活性的化合物和聚合物和氮杂环化合物的前体。已开发了戊二腈的新型官能化方法,以促进这些材料的合成,突显了它在有机化学中的多功能性(Nishiwaki et al., 1999)。
安全和危害
Glutaronitrile is labelled as a danger according to GHS labelling. The hazard statements include H301, H312, H332 which indicate that it is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
作用机制
Target of Action
Glutaronitrile primarily targets the enzyme Alkaline phosphatase, placental-like (ALPPL2) . This enzyme plays a crucial role in various biological processes, including metal ion binding .
Mode of Action
It is known that organic nitriles, such as glutaronitrile, decompose into cyanide ions both in vivo and in vitro . This suggests that Glutaronitrile’s interaction with its targets may involve the production of toxic cyanide ions or hydrogen cyanide .
Biochemical Pathways
It’s known that the compound is involved in the “aldoxime–nitrile pathway” in certain bacterial species . In this pathway, aldoxime is metabolized to the corresponding carboxylic acids through nitrile by the combination of aldoxime dehydratase (Oxd), and nitrile-hydrolyzing enzymes .
Pharmacokinetics
Detailed pharmacokinetic data for Glutaronitrile is currently unavailable. It’s known that the compound is soluble in water, alcohol, and chloroform , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Glutaronitrile’s action is the production of toxic cyanide ions or hydrogen cyanide . These substances can disrupt the electron transport chain in cells, preventing the aerobic production of ATP for energy .
Action Environment
The action, efficacy, and stability of Glutaronitrile can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its bioavailability and distribution within the body.
属性
IUPAC Name |
pentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMUSMDRMJOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060266 | |
| Record name | Pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaronitrile | |
CAS RN |
544-13-8 | |
| Record name | Glutaronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaronitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedinitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTARONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of glutaronitrile?
A1: Glutaronitrile, also known as pentanedinitrile, has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol. [, ]
Q2: What spectroscopic data is available for glutaronitrile?
A2: The rotational spectrum of glutaronitrile has been investigated using Fourier transform microwave spectroscopy and broadband millimetre-wave spectroscopy. This data allowed for the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants. [] Additionally, the He(I) photoelectron spectrum of glutaronitrile has been reported, providing information about its ionization potentials. []
Q3: How is glutaronitrile used in organic synthesis?
A3: Glutaronitrile is a valuable precursor for the synthesis of various compounds, including azaheterocycles [] and polymers []. It can be used to produce pentanedinitrile-2,4-dinitronates, which have potential antitumor activity. []
Q4: Can glutaronitrile be used in the synthesis of pharmaceuticals?
A4: Yes, glutaronitrile can be enzymatically hydrolyzed to produce optically pure (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, a key precursor for the synthesis of baclofen, a muscle relaxant and antispastic agent. [, ]
Q5: Are there any specific enzymes that can be used to modify glutaronitrile?
A5: Nitrilases have shown promise in the selective hydrolysis of glutaronitrile and its derivatives. Studies have shown that a nitrilase from Arabidopsis thaliana can selectively hydrolyze glutaronitrile to ω-cyanocarboxylic acids with varying chain lengths. [] Another study demonstrated the use of a nitrilase from Synechocystis sp. PCC6803 to selectively hydrolyze 3-isobutyl glutaronitrile to produce optically pure (R)-3-isobutyl-4-cyanobutanoic acid. [] Additionally, a Rhodococcus butanica strain displayed regioselectivity in hydrolyzing the pro-S cyano group of 3-substituted glutaronitriles. []
Q6: How can the enantioselectivity of nitrilase-catalyzed hydrolysis of glutaronitrile be controlled?
A6: Researchers successfully inverted the enantiopreference of a nitrilase from Synechocystis sp. PCC6803 towards 3-isobutyl glutaronitrile by employing a "mirror-image" strategy. This involved reshaping the substrate-binding pocket through site-saturation and combinatorial mutagenesis, ultimately leading to a variant with high activity and reversed stereoselectivity. []
Q7: Can glutaronitrile be used as an electrolyte in lithium-ion capacitors?
A7: Yes, studies have investigated the use of glutaronitrile-based electrolytes in lithium-ion capacitors. Glutaronitrile shows potential for high-energy and high-power applications due to its ability to facilitate the intercalation-deintercalation of Li+ in graphite electrodes. []
Q8: Can glutaronitrile form mixtures with other compounds for specific applications?
A9: Yes, glutaronitrile can be mixed with succinonitrile to create plastic cocrystals, which are potential solid-state electrolytes. These mixtures display interesting phase behavior, transitioning between supercooled liquid and plastic crystalline states. [, ] The properties of these mixtures, including their ionic conductivity, can be tuned by adjusting the composition and by doping with lithium salts. []
Q9: How is computational chemistry used to study glutaronitrile?
A10: Computational methods like Density Functional Theory (DFT) have been used to study the conformational behavior of glutaronitrile and its impact on ionization energy. The B3LYP/6-31+G(d) model chemistry, in particular, has been shown to accurately reproduce the ionization potentials of glutaronitrile and other nitriles. []
Q10: How do structural modifications of glutaronitrile affect its biological activity?
A11: Structural modifications of glutaronitrile can significantly impact its biological activity. For instance, the presence and position of substituents on the carbon chain can influence the selectivity of enzymatic hydrolysis by nitrilases. [, , ]
Q11: Are there any concerns about the safety of using products containing glutaronitrile derivatives?
A13: Although the use of methyldibromo glutaronitrile is restricted in cosmetics, it is still present in other products like cleaning agents and industrial products. This highlights the importance of proper labeling and awareness regarding potential sensitization and allergic reactions. [, , ]
Q12: How can glutaronitrile and its derivatives be detected and quantified?
A14: Several analytical techniques are available for the detection and quantification of glutaronitrile and its derivatives. For instance, liquid chromatography with electrochemical detection can be used to determine the concentration of methyldibromo glutaronitrile in cosmetics. [] Gas chromatography coupled with mass spectrometry, particularly when combined with enhanced matrix removal techniques, is also effective for analyzing methyldibromo glutaronitrile in complex matrices like skin creams. []
Q13: What are some significant historical milestones in research related to glutaronitrile?
A16: The introduction of methyldibromo glutaronitrile as a preservative in the 1980s, followed by its subsequent restriction due to allergenicity concerns, marks a significant development in the field. [, , , ] This spurred research on alternative preservatives and highlighted the importance of assessing the safety of chemical compounds used in consumer products.
Q14: What are some examples of cross-disciplinary research involving glutaronitrile?
A17: The study of glutaronitrile and its derivatives brings together researchers from various disciplines, including organic chemistry, biochemistry, material science, and toxicology. The use of glutaronitrile-based electrolytes in lithium-ion capacitors exemplifies the synergy between material science and electrochemistry. [] Research on the enzymatic hydrolysis of glutaronitrile for pharmaceutical synthesis highlights the collaboration between biochemists and synthetic chemists. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




